(3-Chloro-quinoxalin-2-yl)-piperidin-3-yl-amine hydrochloride
Beschreibung
(3-Chloro-quinoxalin-2-yl)-piperidin-3-yl-amine hydrochloride (CAS: 1185311-59-4) is a secondary amine derivative with the molecular formula C₁₃H₁₆Cl₂N₄ and a molecular weight of 299.20 g/mol . The compound features a quinoxaline core substituted with a chlorine atom at the 3-position and a piperidin-3-yl-amine group at the 2-position, forming a hydrochloride salt. Key physicochemical properties include:
- Hydrogen bond donors: 3
- Hydrogen bond acceptors: 4
- Topological polar surface area (TPSA): 49.8 Ų
- LogP (octanol-water partition coefficient): Not explicitly reported, but the chlorine substituent likely enhances lipophilicity compared to non-halogenated analogs .
This compound is utilized in pharmaceutical research, particularly in kinase inhibition studies and as a precursor for synthesizing bioactive molecules .
Eigenschaften
IUPAC Name |
3-chloro-N-piperidin-3-ylquinoxalin-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4.ClH/c14-12-13(16-9-4-3-7-15-8-9)18-11-6-2-1-5-10(11)17-12;/h1-2,5-6,9,15H,3-4,7-8H2,(H,16,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNOFYXKVYHREFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NC2=NC3=CC=CC=C3N=C2Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40671394 | |
| Record name | 3-Chloro-N-(piperidin-3-yl)quinoxalin-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40671394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185311-59-4 | |
| Record name | 3-Chloro-N-(piperidin-3-yl)quinoxalin-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40671394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biologische Aktivität
(3-Chloro-quinoxalin-2-yl)-piperidin-3-yl-amine hydrochloride is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and neuroprotective properties, supported by case studies and research findings.
The compound has the following chemical characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C13H16ClN4 |
| Molecular Weight | 299.20 g/mol |
| CAS Number | 1185311-59-4 |
| Appearance | White to off-white solid |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various quinoxaline derivatives, including this compound. The compound exhibits notable activity against both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) Values:
The MIC values for various bacterial strains are summarized below:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 - 512 |
| Escherichia coli | 64 - 128 |
| Klebsiella pneumoniae | 128 - 256 |
| Candida albicans | 16 - 32 |
These results indicate that the compound is effective against a range of pathogens, suggesting its potential as an antimicrobial agent .
Neuroprotective Activity
In addition to its antimicrobial properties, this compound has been investigated for its neuroprotective effects. Compounds with similar structures have shown promise as acetylcholinesterase (AChE) inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer's.
Inhibition Potency:
A study reported that certain quinoxaline derivatives exhibited significant AChE inhibition, with IC50 values ranging from 0.1 to 10 µM. This suggests that this compound may also possess similar inhibitory effects .
Case Studies
-
Antimicrobial Efficacy Study :
A recent study evaluated the antibacterial efficacy of various piperidine derivatives. The results indicated that compounds with halogen substitutions showed enhanced activity against multiple bacterial strains. The study specifically noted that this compound demonstrated superior activity compared to other derivatives tested . -
Neuroprotective Mechanism :
Research focusing on the neuroprotective properties of quinoxaline derivatives revealed that compounds like this compound could effectively inhibit AChE, leading to increased acetylcholine levels in synaptic clefts. This mechanism is essential for enhancing cognitive function and memory retention in models of Alzheimer's disease .
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
1. Anticancer Activity
Research indicates that (3-Chloro-quinoxalin-2-yl)-piperidin-3-yl-amine hydrochloride exhibits significant anticancer properties. It has been studied for its potential to inhibit key enzymes involved in cancer cell proliferation. For instance, compounds derived from quinoxaline structures have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.
2. Antimicrobial Effects
The compound has also demonstrated antimicrobial activity. Studies have reported that quinoxaline derivatives can inhibit the growth of various bacterial strains, including resistant strains like Staphylococcus aureus. The presence of the piperidine moiety is believed to enhance this activity by improving membrane permeability and binding affinity to bacterial targets .
3. Inhibition of 15-Prostaglandin Dehydrogenase (15-PGDH)
A notable application of this compound is its role as an inhibitor of 15-PGDH, an enzyme that regulates prostaglandin levels in vivo. Inhibitors of this enzyme can elevate PGE2 levels, promoting tissue repair and regeneration, which is particularly beneficial in models of ulcerative colitis and bone marrow transplantation recovery . This mechanism highlights its therapeutic potential in inflammatory diseases.
Mechanistic Insights
Understanding the mechanism of action is crucial for exploring therapeutic potentials. Interaction studies have focused on the binding affinity of this compound to various biological targets, including receptors and enzymes. These interactions are essential for elucidating its pharmacological profile.
Case Studies
Several case studies highlight the effectiveness of (3-Chloro-quinoxalin-2-y-l)piperidin-3-y-lamine hydrochloride:
- Ulcerative Colitis Model : In vivo studies demonstrated that administering this compound significantly reduced inflammation and improved recovery rates in mouse models of ulcerative colitis by enhancing PGE2 levels .
- Antimicrobial Activity Assessment : A study evaluated various quinoxaline derivatives against M. tuberculosis and M. smegmatis, revealing that modifications to the piperidine moiety could enhance antimicrobial efficacy .
Vergleich Mit ähnlichen Verbindungen
Structural Analogues of Quinoxaline-Piperidine Derivatives
The following table summarizes key structural and functional differences between the target compound and its closest analogs:
Vorbereitungsmethoden
Synthesis of (R)-3-Aminopiperidine Dihydrochloride Intermediate
A key intermediate in the preparation of (3-Chloro-quinoxalin-2-yl)-piperidin-3-yl-amine hydrochloride is (R)-3-aminopiperidine dihydrochloride. The synthesis of this chiral piperidine derivative is well-documented and involves the following steps:
Step (i): Reduction of (R)-3-aminopiperidin-2-one hydrochloride
- React (R)-3-aminopiperidin-2-one hydrochloride with lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) solvent.
- Use 1.5 to 2.0 equivalents of LiAlH4, typically around 1.6 equivalents for optimal yield.
- Maintain the reaction temperature between 25°C and 35°C during addition.
- After addition, heat the reaction mixture to 55°C to 65°C for completion.
Step (ii): Isolation
- The product, (R)-3-aminopiperidine dihydrochloride, is isolated by filtration.
Step (iii): Synthesis of (R)-3-aminopiperidin-2-one hydrochloride precursor
- React (R)-methyl 2,5-diaminopentanoate dihydrochloride with sodium methoxide in methanol at low temperatures (-10°C to 0°C).
- Use 1.5 to 3 equivalents of sodium methoxide, with an optimized amount around 2.6 equivalents.
- Subsequently, add hydrochloric acid in methanol at 0°C to 20°C to form the hydrochloride salt.
- Isolate by filtration.
Step (iv): Preparation of (R)-methyl 2,5-diaminopentanoate dihydrochloride
- React (R)-2,5-diaminopentanoic acid hydrochloride with acetyl chloride in methanol.
- Maintain temperature between 0°C and 15°C during addition and heat to 45°C to 65°C for reaction completion.
This multi-step process yields (R)-3-aminopiperidine dihydrochloride in kilogram-scale quantities with high enantiomeric purity, suitable for further functionalization.
Summary Table of Key Preparation Parameters
| Step | Reactants/Intermediates | Reagents/Conditions | Temperature (°C) | Equivalents/Reagents | Isolation Method |
|---|---|---|---|---|---|
| 1 | (R)-3-aminopiperidin-2-one hydrochloride | LiAlH4 in THF | 25–35 (addition), 55–65 (heating) | 1.5–2.0 equiv LiAlH4 (ca. 1.6) | Filtration |
| 2 | (R)-methyl 2,5-diaminopentanoate dihydrochloride | Sodium methoxide in methanol | -10 to 0 | 1.5–3 equiv NaOMe (ca. 2.6) | Filtration |
| 3 | (R)-2,5-diaminopentanoic acid hydrochloride | Acetyl chloride in methanol | 0–15 (addition), 45–65 (heating) | 1.5–2.5 equiv acetyl chloride | Filtration |
| 4 | Piperidin-3-yl-amine + 3-chloro-quinoxalin-2-yl | Coupling reaction in aprotic solvent | Variable | Stoichiometric | Crystallization/Filtration |
Research Findings and Considerations
- The preparation method for the chiral piperidine intermediate is scalable to kilogram quantities, ensuring industrial applicability.
- The use of lithium aluminum hydride reduction under controlled temperature ensures high yield and enantiomeric purity.
- The multi-step synthesis starting from (R)-2,5-diaminopentanoic acid hydrochloride allows for precise control of stereochemistry.
- The final coupling step to introduce the 3-chloro-quinoxalin-2-yl group requires careful optimization of reaction conditions to maximize yield and purity.
- Isolation of the hydrochloride salt form enhances the compound's stability and facilitates handling.
Q & A
Q. Table 1: Optimization of Reaction Conditions
| Condition | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|
| 50–55°C, 24 h | 20 | 85% | |
| 70–75°C, 12 h | 80 | 95% |
Basic: How is the molecular structure of this compound confirmed experimentally?
Methodological Answer:
Structural confirmation employs:
- X-ray Crystallography : Resolves atomic positions and bond angles, confirming the chloro-quinoxaline and piperidine linkage .
- NMR Spectroscopy :
- Mass Spectrometry : ESI-MS shows [M+H] at m/z 325.1 (calculated for CHClN: 325.08) .
Advanced: How can researchers address contradictions in biological activity data across studies?
Methodological Answer:
Contradictions often arise from assay variability or impurities. Strategies include:
- Purity Validation : Use HPLC (>95% purity) and elemental analysis to rule out impurity effects .
- Dose-Response Curves : Establish EC/IC values across multiple assays (e.g., enzyme inhibition vs. cell viability) to isolate target-specific effects .
- Control Experiments : Compare activity of the hydrochloride salt with its free base to assess counterion influence .
Q. Table 2: Biological Activity Comparison
| Assay Type | EC (µM) | Reference |
|---|---|---|
| Enzyme Inhibition | 0.5 | |
| Cell Viability | 10.2 |
Advanced: What analytical methods are used to validate purity and stability under storage conditions?
Methodological Answer:
- HPLC-DAD : A C18 column with acetonitrile/water (0.1% TFA) gradient detects degradation products (e.g., hydrolyzed quinoxaline) .
- Thermogravimetric Analysis (TGA) : Determines decomposition temperature (>200°C) .
- Stability Studies : Store at −20°C under argon; monitor moisture sensitivity via Karl Fischer titration .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives of this compound?
Methodological Answer:
- Core Modifications : Synthesize analogs with substituents at the quinoxaline 3-position (e.g., methyl, nitro) or piperidine N-alkylation .
- Pharmacophore Mapping : Use docking simulations (e.g., AutoDock Vina) to predict interactions with targets like kinases or GPCRs .
- In Vitro Screening : Prioritize derivatives with logP < 3 (calculated via ChemAxon) for improved solubility .
Advanced: How to resolve spectral data contradictions in structural characterization?
Methodological Answer:
- 2D-NMR (HSQC, HMBC) : Correlate H and C signals to resolve overlapping peaks (e.g., distinguishing piperidine H-3 from H-4) .
- IR Spectroscopy : Confirm secondary amine (N-H stretch at 3300 cm) and hydrochloride salt formation (broad peak at 2500 cm) .
- Elemental Analysis : Match calculated vs. observed C, H, N, Cl percentages (±0.4%) to validate stoichiometry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
